molecular formula C6H12N2O B2589810 (3S,5S)-3,5-Dimethylpiperazin-2-one CAS No. 1152112-99-6

(3S,5S)-3,5-Dimethylpiperazin-2-one

Cat. No.: B2589810
CAS No.: 1152112-99-6
M. Wt: 128.175
InChI Key: URZBIOXYNMRLJS-WHFBIAKZSA-N
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Description

(3S,5S)-3,5-Dimethylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two methyl groups at the 3rd and 5th positions of the piperazine ring, and a ketone group at the 2nd position. The stereochemistry of the compound is defined by the (3S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-Dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate diamines with ketones under acidic or basic conditions. For instance, starting from 3,5-dimethyl-1,2-diaminopropane, cyclization with a suitable ketone can yield the desired piperazin-2-one. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: (3S,5S)-3,5-Dimethylpiperazin-2-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S,5S)-3,5-Dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-Dimethylpiperazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-3,5-Dimethylpiperazin-2-one: A stereoisomer with different spatial arrangement of substituents.

    (3S,5R)-3,5-Dimethylpiperazin-2-one: Another stereoisomer with distinct stereochemistry.

    (3S,5S)-3,5-Dimethylpiperazine: Lacks the ketone group at the 2nd position.

Uniqueness

(3S,5S)-3,5-Dimethylpiperazin-2-one is unique due to its specific stereochemistry and the presence of both methyl groups and a ketone group, which confer distinct chemical and biological properties compared to its stereoisomers and other piperazine derivatives.

Properties

IUPAC Name

(3S,5S)-3,5-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZBIOXYNMRLJS-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)[C@@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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